8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H13ClN4O3 and its molecular weight is 332.74. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry Synthesis
The compound has been utilized in the synthesis of heterocyclic chemistry, specifically in the creation of penta- and hexacyclic systems. A study by Dotsenko et al. (2012) demonstrates its application in alkylating 3-cyanopyridine-2(1H)-thiones, leading to the formation of pyrido-thieno-diazepino-purine derivatives under specific conditions. This process exemplifies its role in constructing complex organic structures in medicinal chemistry research (Dotsenko, Sventukh, & Krivokolysko, 2012).
Synthesis of [f]-Fused Purine Derivatives
In another research, the compound was used in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. Hesek and Rybár (1994) utilized a multi-step synthesis process involving this compound, showcasing its application in creating novel purine-based structures with potential medicinal applications (Hesek & Rybár, 1994).
Involvement in Protective Group Chemistry
The compound has also been involved in studies related to protective group chemistry. Khaliullin and Shabalina (2020) explored its use in the synthesis of purine diones with thietanyl protection, highlighting its importance in the development of new synthetic methodologies for purine derivatives (Khaliullin & Shabalina, 2020).
Pharmaceutical Compound Synthesis
Additionally, its use extends to the synthesis of compounds with potential pharmaceutical applications. For example, the synthesis and study of antidepressant properties of related purine dione derivatives were examined by Khaliullin et al. (2018), demonstrating its relevance in drug discovery and development (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Impurities Characterization in Pharmaceuticals
Finally, the compound's derivatives have been identified as impurities in pharmaceutical analysis. Desai, Patel, and Gabhe (2011) used high-performance liquid chromatography to isolate and characterize impurities related to this compound in pharmaceutical samples, showcasing its significance in quality control and pharmaceutical analysis (Desai, Patel, & Gabhe, 2011).
Properties
IUPAC Name |
8-(chloromethyl)-3-methyl-7-phenacylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-19-13-12(14(22)18-15(19)23)20(11(7-16)17-13)8-10(21)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIKFKCJDRKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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